molecular formula C12H12N2O B2942072 (E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime CAS No. 339283-52-2

(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime

Cat. No. B2942072
CAS RN: 339283-52-2
M. Wt: 200.241
InChI Key: FQBSVYUVIDQJLF-SDNWHVSQSA-N
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Description

(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime (MDIO) is a compound with potential applications in various fields including pharmaceuticals and agriculture. It has a molecular formula of C12H12N2O and a molecular weight of 200.241 .

Scientific Research Applications

Synthesis and Structural Analysis

Spiro-fused (C2)-azirino-(C4)-pyrazolones, involving reactions with hydroxylamine to produce corresponding "oximes," have been studied for their potential as new heterocyclic systems. These compounds, including derivatives similar to "(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime," have been synthesized and structurally elucidated through spectroscopic studies and X-ray structure analysis, highlighting their utility in developing novel chemical entities with potential applications across various scientific fields (Holzer et al., 2003).

Biological Activity

Research on oxime ether strobilurins containing an indole moiety, like "(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime," has demonstrated that these compounds exhibit potent fungicidal activities. The design and synthesis of these compounds, incorporating the indole group to stabilize the E-styryl group, have shown significant promise in the development of novel fungicides, offering insights into structure-activity relationships that guide the creation of highly effective agricultural chemicals (Xie et al., 2015).

Molecular and Crystal Structure

The study of indole derivatives fused with substituted bicyclo[3.3.1]nonane, which may include structures similar to "(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime," has contributed to our understanding of the molecular and crystal structures of these compounds. By determining the structures through X-ray crystallography, researchers have been able to evaluate the effects of different substituents on the overall molecular conformation and packing, aiding in the rational design of materials with desired physical and chemical properties (Zefirova et al., 2007).

Anti-inflammatory Activity

Compounds synthesized with structures related to "(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime" have been investigated for their anti-inflammatory activity. These studies are crucial for discovering new therapeutic agents that can effectively manage inflammation and related disorders, providing a basis for further drug development endeavors aimed at treating a wide range of inflammatory conditions (Osarodion, 2020).

Mechanism of Action

    Target of Action

    Indazole derivatives, which are structurally similar to indole compounds, have been drawing attention in medicinal chemistry as kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation.

    Mode of Action

    Indazoles can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . This interaction can inhibit the activity of kinases, leading to changes in cell signaling.

    Biochemical Pathways

    Indole compounds are often involved in tryptophan metabolism .

    Action Environment

    The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, the nitrosation of indoles to form indazole derivatives occurs in a slightly acidic environment .

Safety and Hazards

The safety and hazards associated with (E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime are not explicitly mentioned in the available resources .

properties

IUPAC Name

(NE)-N-(7-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-7-2-4-10-9(6-7)8-3-5-11(14-15)12(8)13-10/h2,4,6,13,15H,3,5H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBSVYUVIDQJLF-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCC3=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC\3=C2CC/C3=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime

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